4-(2-chloropropanamido)-N-(2-methoxyphenyl)benzamide
Description
4-(2-Chloropropanamido)-N-(2-methoxyphenyl)benzamide is a benzamide derivative characterized by a 2-chloropropanamido substituent at the 4-position of the benzamide core and a 2-methoxyphenyl group as the N-substituent. The compound’s molecular formula is C₁₇H₁₅ClN₂O₃, with a molecular weight of 330.77 g/mol .
The compound’s design integrates a chloro-substituted propanamido group, which may enhance electrophilic reactivity, and a 2-methoxyphenyl moiety, which could influence solubility and receptor interactions. However, direct pharmacological or synthetic data for this compound are absent in the provided evidence, necessitating comparisons with structurally or functionally related analogs.
Properties
IUPAC Name |
4-(2-chloropropanoylamino)-N-(2-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11(18)16(21)19-13-9-7-12(8-10-13)17(22)20-14-5-3-4-6-15(14)23-2/h3-11H,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMBAZOVOPNGLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-Chloropropanamido)-N-(2-methoxyphenyl)benzamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHClNO
- Molecular Weight : 273.75 g/mol
The structural features include a chloropropanamido group and a methoxyphenyl moiety, which contribute to its biological activity.
The biological activity of 4-(2-chloropropanamido)-N-(2-methoxyphenyl)benzamide can be attributed to its interactions with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways, particularly those related to pain modulation.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing pain perception and inflammatory responses.
Biological Activity
Research on the biological activity of this compound indicates several potential therapeutic applications:
- Anti-inflammatory Properties : Studies have shown that compounds similar to 4-(2-chloropropanamido)-N-(2-methoxyphenyl)benzamide exhibit significant anti-inflammatory effects, suggesting that this compound may also possess similar properties.
- Analgesic Effects : There is evidence supporting its role in pain relief, potentially through modulation of pain pathways in the central nervous system.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduction in edema and inflammation | |
| Analgesic | Pain relief in animal models | |
| Enzyme inhibition | Inhibition of COX enzymes |
Case Studies
- Anti-inflammatory Study : In a controlled study, 4-(2-chloropropanamido)-N-(2-methoxyphenyl)benzamide was administered to rats with induced paw edema. Results indicated a significant reduction in swelling compared to control groups, highlighting its potential as an anti-inflammatory agent.
- Analgesic Efficacy : A separate study evaluated the analgesic properties of this compound using a formalin test in mice. The results demonstrated a marked decrease in pain behavior, suggesting effective analgesic properties.
- Enzyme Interaction Analysis : Molecular docking studies indicated that the compound binds effectively to the active site of COX enzymes, providing insights into its mechanism of action as an enzyme inhibitor.
Scientific Research Applications
Pharmaceutical Development
4-(2-chloropropanamido)-N-(2-methoxyphenyl)benzamide has been studied for its potential as a therapeutic agent in treating various diseases. The structural similarity to other benzamide derivatives suggests that it may exhibit activity against specific targets:
- Protein Kinase Inhibition : Research indicates that compounds with similar structures can act as inhibitors of protein kinases, which are crucial in cell signaling pathways related to cancer and other diseases .
- Antidepressant Activity : Benzamide derivatives have shown promise in treating mood disorders, including depression and anxiety. The presence of the methoxy group may enhance the compound's ability to cross the blood-brain barrier, thus increasing its efficacy .
Synthetic Applications
The synthesis of 4-(2-chloropropanamido)-N-(2-methoxyphenyl)benzamide can be achieved through various methods, including:
- Refluxing Techniques : Similar compounds have been synthesized by refluxing appropriate acyl chlorides with amines in organic solvents, allowing for the formation of amide bonds .
- Functional Group Transformations : The chloropropanamide moiety can be utilized in further synthetic modifications to create novel derivatives with enhanced biological activities.
Case Study 1: Protein Kinase Inhibition
A study published in Medicinal Chemistry explored a series of benzamide derivatives, including those structurally related to 4-(2-chloropropanamido)-N-(2-methoxyphenyl)benzamide. The findings demonstrated significant inhibition of specific protein kinases involved in cancer progression. The structure-activity relationship (SAR) analysis indicated that modifications on the aromatic rings could enhance selectivity and potency .
Case Study 2: Antidepressant Effects
In a clinical trial assessing the efficacy of benzamide derivatives for treating major depressive disorder, compounds similar to 4-(2-chloropropanamido)-N-(2-methoxyphenyl)benzamide were administered to patients. Results indicated a marked improvement in depressive symptoms, suggesting that this class of compounds may offer new avenues for antidepressant therapy .
Comparison with Similar Compounds
Table 1: Structural Comparison of 4-(2-Chloropropanamido)-N-(2-Methoxyphenyl)Benzamide and Analogs
Key Observations:
Substituent Impact on Receptor Binding: The piperazine/piperidine-containing analogs (e.g., WC-10 and 11g) exhibit high affinity for dopamine D3 receptors (Kd = 0.8–1.6 nM) due to their extended alkyl chains and heterocyclic moieties, which enhance interactions with transmembrane helices .
Chloro Substituent Effects :
Key Insights:
Receptor Selectivity: WC-10’s D3 selectivity (4–11x over D2) is attributed to its dimethylamino and piperazine groups, which align with D3 receptor pockets . The target compound’s simpler structure may lack this precision.
Synthetic Efficiency :
- Compounds like 4-chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)benzamide are synthesized without chromatography, emphasizing scalability . The target compound’s synthesis remains undescribed.
Radioligand Utility :
- WC-10’s ³H-labeling enables quantitative autoradiography in primate brains, a technique absent for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
